1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-
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Overview
Description
1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]- typically involves the Fischer indole synthesis method. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) to yield the corresponding tricyclic indole . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may produce various indole-based alcohols.
Scientific Research Applications
1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
870152-33-3 |
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Molecular Formula |
C24H29N3O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C24H29N3O/c28-24(16-21-17-26-23-9-5-4-8-22(21)23)25-13-10-19-11-14-27(15-12-19)18-20-6-2-1-3-7-20/h1-9,17,19,26H,10-16,18H2,(H,25,28) |
InChI Key |
QVABANWNMXGOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCNC(=O)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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